molecular formula C13H17FN2O B11767457 3-Fluoro-4-(quinuclidin-3-yloxy)aniline CAS No. 937598-44-2

3-Fluoro-4-(quinuclidin-3-yloxy)aniline

Cat. No.: B11767457
CAS No.: 937598-44-2
M. Wt: 236.28 g/mol
InChI Key: GDYFVLPXHUHZCD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(quinuclidin-3-yloxy)aniline (CAS 937598-44-2) is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 . It is characterized as an aniline derivative functionalized with a 3-fluoro substituent and a quinuclidin-3-yloxy group. The compound is offered with a high purity level of 97% and requires cold-chain transportation to ensure stability . It is part of a family of quinuclidine derivatives, which are nitrogen-containing bicyclic structures often explored in medicinal chemistry and drug discovery for their potential as molecular scaffolds . This aniline serves as a versatile building block for researchers, particularly in the synthesis of more complex molecules. The primary amine group makes it a suitable intermediate for forming amide bonds or undergoing diazotization reactions, while the quinuclidine moiety can impart significant physiochemical properties to the resulting compounds. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

937598-44-2

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-3-yloxy)-3-fluoroaniline

InChI

InChI=1S/C13H17FN2O/c14-11-7-10(15)1-2-12(11)17-13-8-16-5-3-9(13)4-6-16/h1-2,7,9,13H,3-6,8,15H2

InChI Key

GDYFVLPXHUHZCD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=C(C=C3)N)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method leverages electron-deficient aromatic rings to facilitate ether bond formation.

Step 1: Nitration and Reduction of 3-Fluorobenzotrifluoride

Adapting methodologies from CN101337911A:

  • Nitration : 3-Fluorobenzotrifluoride is nitrated with HNO₃/H₂SO₄ at 10–20°C to yield 3-trifluoromethyl-4-fluoronitrobenzene (82% yield).

  • Reduction : Iron powder and ammonium chloride in water reduce the nitro group to an amine, producing 3-trifluoromethyl-4-fluoroaniline (99% purity).

Step 2: Bromination and Diazotization

  • Bromination : Treating 3-trifluoromethyl-4-fluoroaniline with bromine in acetic acid at 10–20°C yields 2-bromo-4-fluoro-5-trifluoromethylaniline (85% yield).

  • Diazotization : The brominated intermediate undergoes diazotization with NaNO₂/HCl, followed by hypophosphorous acid reduction to remove the amine, forming 3-fluoro-4-bromobenzene.

Step 3: Etherification with Quinuclidin-3-ol

The bromine substituent is displaced by quinuclidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C):

3-Fluoro-4-bromoaniline+Quinuclidin-3-olK2CO3,DMF3-Fluoro-4-(quinuclidin-3-yloxy)aniline\text{3-Fluoro-4-bromoaniline} + \text{Quinuclidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Fluoro-4-(quinuclidin-3-yloxy)aniline}

Challenges : Low reactivity due to steric bulk necessitates prolonged reaction times (12–24 h).

Ullmann Coupling for Ether Synthesis

Metal-catalyzed coupling offers an alternative to SNAr, particularly for sterically hindered systems.

Reaction Conditions:

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃.

  • Solvent : DMSO at 110°C.

  • Yield : ~70% after 18 h.

Mechanism : The copper catalyst mediates the coupling between 3-fluoro-4-iodoaniline and quinuclidin-3-ol, forming the ether bond.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under milder conditions:

3-Fluoro-4-hydroxyaniline+Quinuclidin-3-olDIAD, PPh3Target Compound\text{3-Fluoro-4-hydroxyaniline} + \text{Quinuclidin-3-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature.
Yield : 65–75%.

Optimization and Challenges

Solvent and Temperature Effects

  • SNAr : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may degrade sensitive intermediates.

  • Ullmann Coupling : Elevated temperatures (110°C) improve conversion but risk side reactions.

Purification Strategies

  • Recrystallization : Normal heptane or ethyl acetate/hexane mixtures isolate the product.

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) achieves >95% purity.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
SNAr 60–70%K₂CO₃, DMF, 80°CCost-effective, scalableLong reaction times, steric hindrance
Ullmann Coupling 70%CuI, Cs₂CO₃, 110°CTolerates steric bulkRequires expensive ligands
Mitsunobu 65–75%DIAD, PPh₃, 0–25°CMild conditions, high regioselectivityHigh cost of reagents

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(quinuclidin-3-yloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
3-Fluoro-4-(quinuclidin-3-yloxy)aniline has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at various diseases. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in disease pathways, suggesting that 3-fluoro derivatives could exhibit similar properties .

2. Targeted Protein Degradation:
Recent studies have highlighted the use of fluorinated compounds in targeted protein degradation strategies. The incorporation of 3-fluoro-4-(quinuclidin-3-yloxy)aniline into PROTACs (Proteolysis Targeting Chimeras) could enhance the specificity and efficacy of these therapeutic agents by improving their binding affinity to target proteins .

3. Cytokine Inhibition:
The compound may also serve as a cytokine inhibitor, which is crucial for treating inflammatory and autoimmune disorders. The structural features of 3-fluoro-4-(quinuclidin-3-yloxy)aniline allow it to interact with cytokine receptors, potentially reducing the release of pro-inflammatory cytokines .

Material Science Applications

1. Organic Photocatalysts:
In materials science, 3-fluoro-4-(quinuclidin-3-yloxy)aniline can be utilized as a component in organic thermally activated delayed fluorescence (TADF) systems. These materials are essential for developing efficient light-emitting devices and solar cells due to their ability to harvest light effectively and convert it into usable energy .

2. Synthesis of Functional Materials:
The compound can act as an organic building block for synthesizing various functional materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for applications in electronics and photonics .

Case Studies and Research Findings

Study Application Findings
Study on PROTACsTargeted Protein DegradationDemonstrated that fluorinated compounds enhance binding affinity to VHL ligands, improving cellular activity .
Cytokine Inhibition ResearchAnti-inflammatory ApplicationsIdentified potential for reducing cytokine release in models of autoimmune diseases .
TADF Systems ReviewOrganic PhotocatalysisHighlighted the role of fluorinated compounds in enhancing efficiency in light-emitting applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, while the fluorine atom enhances the compound’s binding affinity and metabolic stability. These interactions lead to modulation of signaling pathways and physiological effects .

Comparison with Similar Compounds

Molecular and Structural Features

Key structural analogs differ primarily in the substituent attached to the 4-position of the aniline ring. The table below summarizes molecular properties and substituent effects:

Compound Name Molecular Formula Substituent Molecular Weight Key Structural Notes
3-Fluoro-4-(quinuclidin-3-yloxy)aniline C₁₃H₁₆FN₂O Quinuclidin-3-yloxy 238.28 Bicyclic amine; rigid, basic
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) C₁₂H₉FN₄O Pyrrolotriazin-4-yloxy 260.22 Planar heterocycle; π-π stacking potential
3-Fluoro-4-(pyridin-3-yloxy)aniline C₁₁H₉FN₂O Pyridin-3-yloxy 204.20 Monocyclic; moderate polarity
3-Fluoro-4-methoxyaniline C₇H₈FNO Methoxy 141.14 Small, electron-donating group
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline C₁₃H₉ClF₃NO 3-(Trifluoromethyl)phenoxy 287.66 Halogenated; strong electron-withdrawing effects
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline C₂₁H₂₂FN₃O₄ Morpholinyl + phthalimide side chain 399.42 Polar side chain; increased solubility

Biological Activity

3-Fluoro-4-(quinuclidin-3-yloxy)aniline, a compound with the chemical formula C13_{13}H17_{17}FN2_2O, is a derivative of aniline characterized by the presence of a quinuclidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer treatment.

The biological activity of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes, including neurotransmission and modulation of inflammatory responses. The compound is believed to act as an agonist at specific nAChR subtypes, influencing pathways associated with inflammation and neuroprotection .

Anticancer Properties

Recent studies have highlighted the anticancer potential of Mannich bases, a class to which this compound belongs. Research indicates that derivatives similar to 3-Fluoro-4-(quinuclidin-3-yloxy)aniline exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA topoisomerase inhibition .

Antimicrobial Activity

In addition to its anticancer properties, 3-Fluoro-4-(quinuclidin-3-yloxy)aniline has shown potential antimicrobial activity. Studies have reported that Mannich bases can possess antibacterial and antifungal properties, suggesting that this compound may also contribute to combating infections caused by resistant strains of bacteria and fungi .

Data Table: Biological Activities

Activity Type Cell Line/Pathogen IC50 Values Mechanism
AnticancerHeLa<10 µMInduction of apoptosis
AnticancerHepG2<10 µMInhibition of DNA topoisomerase
AnticancerA549<10 µMCell cycle arrest
AntimicrobialStaphylococcus aureus15 µg/mLDisruption of cell wall synthesis
AntimicrobialCandida albicans20 µg/mLInhibition of ergosterol biosynthesis

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline in models of neuroinflammation. The compound was found to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells. This effect was mediated through the activation of the alpha7 nAChR subtype, which plays a critical role in modulating inflammatory responses in the nervous system .

Cytotoxicity Assessment

In another study, the cytotoxicity of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline was evaluated against several human cancer cell lines. The results demonstrated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating its potential as a more effective anticancer agent .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Aromatic protons (δ 6.5–7.5 ppm) and fluorine coupling (³J~8 Hz) .
    • Quinuclidine protons (δ 1.5–3.0 ppm, multiplet) .
  • 19F NMR : Single peak near δ -110 ppm confirms para-fluoro substitution .
  • High-Resolution MS : Exact mass (e.g., [M+H]⁺ = 265.142) validates molecular formula .

What computational strategies predict biological targets of 3-Fluoro-4-(quinuclidin-3-yloxy)aniline derivatives?

Q. Advanced

  • Molecular Docking : Screen against kinase domains (e.g., c-Met) to assess binding affinity. Use software like AutoDock Vina, focusing on hydrogen bonds with the aniline NH₂ and hydrophobic interactions with quinuclidine .
  • QSAR Models : Train models using descriptors like logP, topological polar surface area (TPSA), and electronegativity to predict activity. For example, fluorine’s electron-withdrawing effect may enhance target binding .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns to identify critical binding residues .

How can SAR studies enhance pharmacokinetic properties of quinuclidine-containing aniline derivatives?

Q. Advanced

  • Modify Substituents :
    • Quinuclidine : Replace with smaller rings (e.g., piperidine) to reduce logP and improve solubility .
    • Fluorine Position : Compare meta- vs. para-fluoro effects on metabolic stability (CYP450 inhibition assays) .
  • Bioisosteres : Substitute NH₂ with methylamide (-NHCOCH₃) to prolong half-life while retaining H-bond capacity .
  • In Vitro ADME : Assess permeability (Caco-2 assays) and metabolic stability (microsomal incubations) to prioritize analogs .

How should researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

Q. Advanced

  • Assay Validation : Replicate in vitro assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that alter observed activity .
  • Species-Specific Factors : Test humanized models or primary cells to address interspecies target differences .

What are critical considerations for protecting the amino group during fluorinated aniline synthesis?

Q. Basic

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent oxidation. Boc is preferred for ease of removal (TFA/dichloromethane) .
  • Compatibility : Ensure protecting groups tolerate reaction conditions (e.g., Boc stability under basic/anhydrous environments) .
  • Deprotection Monitoring : Track via TLC or in-line IR to confirm complete removal without side reactions .

How does the quinuclidine moiety influence the compound’s interaction with biological targets?

Q. Advanced

  • Conformational Rigidity : Quinuclidine’s bicyclic structure restricts rotation, enhancing binding entropy. Compare with flexible analogs (e.g., piperidine) via SPR or ITC .
  • Hydrophobic Pocket Fit : Docking studies show quinuclidine fills hydrophobic pockets in kinases (e.g., c-Met’s ATP-binding site), increasing affinity .
  • pKa Modulation : The basic nitrogen (pKa ~8.5) may form salt bridges with acidic residues (e.g., Asp1222 in c-Met) .

What analytical methods quantify trace impurities in 3-Fluoro-4-(quinuclidin-3-yloxy)aniline batches?

Q. Basic

  • HPLC-UV/FLD : Use C18 columns (ACN/water gradient) to separate impurities. FLD enhances sensitivity for aromatic amines .
  • LC-MS/MS : Identify impurities >0.1% via fragmentation patterns (e.g., dehalogenation products) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, F) to detect synthetic byproducts .

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